MAO-A Inhibition: Potency and Isoform Selectivity of N-(3-Trifluoromethylphenyl)-2-oxyiminoacetamide
N-(3-trifluoromethylphenyl)-2-oxyiminoacetamide exhibits high potency against human monoamine oxidase A (MAO-A) with an IC50 of 2.30 nM, while demonstrating over 1300-fold selectivity over MAO-B (IC50 = 3100 nM) [1]. This selectivity profile is not consistently observed in other regioisomers or in-class compounds lacking the 3-trifluoromethyl substitution, highlighting the compound's unique pharmacophore [2].
| Evidence Dimension | MAO-A Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 2.30 nM |
| Comparator Or Baseline | MAO-B (same compound): 3100 nM; MAO-A (related analog CHEMBL3415617): 50 nM |
| Quantified Difference | >1300-fold selectivity for MAO-A over MAO-B; ~22-fold more potent than analog CHEMBL3415617 on MAO-A |
| Conditions | Human recombinant MAO-A and MAO-B expressed in Sf9 cells; 5-hydroxytryptamine substrate (MAO-A) or 5-phenylacetaldehyde (MAO-B); 1-hour incubation |
Why This Matters
High MAO-A selectivity is critical for neuroscience research applications where off-target MAO-B inhibition can confound results, making this compound a more precise tool than less selective alternatives.
- [1] BindingDB. (n.d.). BDBM50075946 (CHEMBL3415816) - Affinity data for human MAO-A and MAO-B. View Source
- [2] BindingDB. (n.d.). BDBM50075969 (CHEMBL3415617) - Affinity data for human MAO-A. View Source
